N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses and apoptosis.
Mode of Action
This compound interacts with its targets, the JNK2 and JNK3 kinases, by forming a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction inhibits the activity of the kinases, thereby affecting the downstream signaling pathways.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects several biochemical pathways. These pathways are primarily involved in stress responses and apoptosis. The exact downstream effects depend on the specific cellular context and the other signaling molecules involved .
Pharmacokinetics
The compound’s molecular formula is c24h20cln5o2s2, and it has an average mass of 510031 Da . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of JNK2 and JNK3 kinases. This inhibition can affect cellular signaling pathways, potentially leading to altered stress responses and apoptosis .
Biochemical Analysis
Biochemical Properties
This compound is known to possess both electrophilic and nucleophilic properties
Cellular Effects
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide has been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This leads to a concomitant decrease of cells in the other phases of the cell cycle, especially the G0/G1 phase .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It has been suggested that the 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-11(24)23-7-6-12-14(8-21)20(28-17(12)9-23)22-19(26)15-10-27-16-5-3-2-4-13(16)18(15)25/h2-5,10H,6-7,9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRRHIDGAFXQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.